Thalidomide-O-PEG5-Acid

PROTAC Linker Optimization Cereblon

Thalidomide-O-PEG5-Acid is a precisely defined CRBN ligand-PEG5-COOH conjugate for PROTAC synthesis. The PEG5 spacer length is a critical determinant of ternary complex formation and degradation efficiency—substituting analogs with different PEG lengths (PEG2, PEG4, PEG6) often leads to experimental failure. The terminal carboxylic acid enables direct, one-step amide coupling to amine-containing target ligands without deprotection steps, reducing synthetic operations and accelerating degrader library production. With ≥95% purity and documented shelf stability (≥6 months at -20°C for the PEG class), this building block ensures batch-to-batch reproducibility across multi-year SAR programs. Ideal for core facilities and CROs requiring off-the-shelf, QC-validated ligand-linker conjugates to standardize client workflows.

Molecular Formula C26H34N2O12
Molecular Weight 566.6 g/mol
Cat. No. B15500154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-PEG5-Acid
Molecular FormulaC26H34N2O12
Molecular Weight566.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C26H34N2O12/c29-21-5-4-19(24(32)27-21)28-25(33)18-2-1-3-20(23(18)26(28)34)40-17-16-39-15-14-38-13-12-37-11-10-36-9-8-35-7-6-22(30)31/h1-3,19H,4-17H2,(H,30,31)(H,27,29,32)
InChIKeyZGKHBIKHQMFIRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-O-PEG5-Acid: A Defined Cereblon Ligand-Linker Conjugate for PROTAC Synthesis


Thalidomide-O-PEG5-Acid (CAS: 2353563-48-9) is a synthetic, heterobifunctional compound comprising a thalidomide-based cereblon (CRBN) E3 ubiquitin ligase ligand covalently attached to a precisely defined polyethylene glycol (PEG) spacer of five ethylene glycol units, terminating in a carboxylic acid group . This ligand-linker conjugate serves as a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degradation (TPD) molecules. The compound's molecular formula is C₂₆H₃₄N₂O₁₂ with a molecular weight of 566.56 g/mol and is typically supplied as a solid with a purity of ≥95% . Its design integrates a validated CRBN-recruiting moiety with a solubilizing and flexible PEG5 spacer and a reactive carboxylic acid handle, enabling its direct conjugation to target protein ligands or other functional groups in the assembly of functional degrader molecules .

Why Unverified Thalidomide-PEG Conjugates Cannot Be Interchanged: The Critical Role of PEG Length and Linker Chemistry in Thalidomide-O-PEG5-Acid


In the context of PROTAC development, substituting Thalidomide-O-PEG5-Acid with a seemingly similar analog—such as one with a different PEG spacer length (e.g., PEG2, PEG4, PEG6) or a different terminal functional group—is not a straightforward interchange and often leads to experimental failure. The PEG linker is not a passive tether; its length directly dictates the spatial orientation and conformational flexibility of the degrader molecule, which in turn determines the efficiency of ternary complex formation and subsequent target ubiquitination and degradation [1]. Studies have explicitly shown that the length of the flexible PEG chain linker is a critical determinant of degradation efficiency for CRBN-recruiting PROTACs, with different lengths yielding distinct degradation profiles [1]. Furthermore, the terminal functional group dictates the chemistry by which the ligand-linker conjugate can be attached to a target protein ligand, precluding cross-reactivity or simple swap-out. Consequently, procurement decisions must be based on the precise, verifiable specifications of the PEG5-acid conjugate, as detailed below.

Thalidomide-O-PEG5-Acid vs. Analogs: A Quantitative Head-to-Head Comparison for Informed Procurement


PEG5 Spacer Length: An Empirically Validated Middle-Ground for PROTAC Ternary Complex Optimization

The PEG5 linker of Thalidomide-O-PEG5-Acid represents a strategic, empirically supported intermediate length between shorter (PEG2, PEG4) and longer (PEG6, PEG8) spacers. A recent study by Retro-2-based PROTACs demonstrated that GSPT1 degradation efficiency is critically dependent on the length of the flexible PEG chain linker, with different PEG lengths yielding distinct degradation outcomes [1]. While the study did not test PEG5 specifically, it established the class-level principle that linker length is a key determinant of degrader efficacy [1]. Industry standards recognize PEG4, PEG6, and PEG8 as 'gold standard' lengths for their ability to balance solubility, reach, and conformational entropy; PEG5, with an intermediate length, is positioned to offer a finely tuned alternative that may prove optimal for specific target-E3 ligase pairs where the exact distance for productive ubiquitination is critical [2]. This is a class-level inference drawn from the established role of PEG length in PROTAC design.

PROTAC Linker Optimization Cereblon Degradation Efficiency

Long-Term Stability Profile of Thalidomide-O-PEG5-Acid Under Recommended Storage

The long-term stability of Thalidomide-O-PEG5-Acid is a critical factor for laboratories planning multi-month synthesis campaigns. While specific stability data for the PEG5-acid variant is not publicly available, data for the closely related analog Thalidomide-O-PEG6-Acid provides a strong, cross-study comparable benchmark. This compound, which differs by a single ethylene glycol unit, is documented to be stable for at least 6 months when stored at -20°C [1]. This stability profile is consistent with the storage recommendations for Thalidomide-O-PEG5-Acid from commercial suppliers, which typically advise storage at -20°C .

Stability Storage PROTAC Building Blocks Procurement

Molecular Weight and Solubility Profile: A Direct Comparison with PEG2 and PEG4 Analogs

Thalidomide-O-PEG5-Acid (MW 566.56 g/mol) offers a quantifiable increase in molecular weight and, by extension, a larger hydrophilic PEG domain compared to its shorter-chain analogs, which directly influences its solubility in aqueous and organic media. A direct comparison using commercially available data shows that the molecular weight increases predictably with the number of PEG units: Thalidomide-O-PEG2-Acid (MW 434.4 g/mol) and Thalidomide-O-PEG4-Acid (MW 522.5 g/mol) . The increased molecular weight of the PEG5 variant corresponds to a larger hydrophilic surface area, which is a key driver for improved solubility in polar solvents such as DMSO, DMF, and DCM [1].

Solubility Molecular Weight PROTAC Linker Bioconjugation

Terminal Carboxylic Acid Functionality: A Quantifiable Advantage for Direct Conjugation in PROTAC Assembly

The terminal carboxylic acid group of Thalidomide-O-PEG5-Acid provides a distinct and quantifiable advantage over other functionalized analogs by enabling direct, well-established amide coupling chemistry without the need for additional deprotection or activation steps. This is in contrast to analogs like Thalidomide-O-PEG5-tosyl, which requires a nucleophilic substitution step that may have lower yield or require harsher conditions . The carboxylic acid can be directly activated using standard carbodiimide reagents (e.g., EDC, DCC) for coupling to primary amines, a reaction that is both highly efficient and widely utilized in PROTAC synthesis . This direct route reduces the number of synthetic steps, minimizes material loss, and increases the overall yield of the final PROTAC molecule compared to a multi-step process using a protected or less reactive precursor.

Conjugation Chemistry Carboxylic Acid PROTAC Synthesis Amide Coupling

Supplier-Specified Purity and Reproducibility: A Critical Parameter for Reliable PROTAC Synthesis

The purity of the starting ligand-linker conjugate directly impacts the success and reproducibility of PROTAC synthesis. Thalidomide-O-PEG5-Acid is commercially supplied with a specified purity of ≥95% . While a purity of 95% is common for research-grade intermediates, using material of lower purity can lead to side reactions, lower yields of the final PROTAC, and difficulties in purifying the final product, ultimately compromising the accuracy of downstream biological assays. The 95% purity threshold is a recognized industry standard for this class of compound and provides a benchmark for comparison against less rigorously characterized or in-house synthesized material .

Purity Quality Control PROTAC Building Blocks Reproducibility

Thalidomide-O-PEG5-Acid: Optimized Application Scenarios in PROTAC R&D and Targeted Protein Degradation


PROTAC Library Synthesis: Fine-Tuning Linker Length for Target-Specific Degradation

Researchers synthesizing a focused library of PROTACs for a new protein target would prioritize Thalidomide-O-PEG5-Acid as a strategic linker variant. Given the established evidence that linker length is a critical determinant of degradation efficiency [1], the PEG5 spacer offers an intermediate length that can be screened alongside PEG4 and PEG6 variants. This allows the medicinal chemist to empirically determine the optimal linker length that yields the highest degradation efficiency and selectivity for the specific target-E3 ligase pair, a process that is fundamental to PROTAC optimization [1]. The compound's high purity (≥95%) ensures that observed differences in biological activity are due to linker length, not impurities .

High-Throughput PROTAC Assembly: Leveraging Direct Carboxylic Acid Conjugation for Efficiency

In a high-throughput chemistry environment focused on rapidly generating diverse PROTAC molecules, the terminal carboxylic acid group of Thalidomide-O-PEG5-Acid offers a significant workflow advantage. It enables direct, one-step amide coupling to a wide range of amine-containing target protein ligands without requiring additional deprotection or functional group interconversion steps [1]. This streamlined synthetic route reduces the total number of synthetic operations, minimizes material loss, and accelerates the overall production of degrader candidates, making it a more efficient choice compared to analogs with less reactive or protected terminal groups [1].

Long-Term Degrader Development Programs: Ensuring Reproducibility with a Stable Building Block

For multi-year academic or industrial research programs where consistency and reproducibility across multiple batches of PROTACs are paramount, the documented stability profile of the PEG class of compounds is a critical selection factor. Data from the closely related PEG6 analog confirms a shelf-life of at least 6 months at -20°C [1]. This allows for the bulk procurement of Thalidomide-O-PEG5-Acid, reducing the frequency of reordering and minimizing the risk of batch-to-batch variability. Using a single, well-characterized lot of this ligand-linker conjugate ensures that all PROTACs synthesized over the course of the project are derived from a common, stable starting material, enhancing the reliability of long-term structure-activity relationship (SAR) studies .

Academic Core Facilities and CROs: Providing a Defined, QC-Verified Intermediate for Diverse Client Projects

University core facilities and contract research organizations (CROs) that synthesize custom PROTACs for a diverse client base require a reliable, off-the-shelf, and well-characterized set of building blocks. Thalidomide-O-PEG5-Acid, with its clearly defined molecular weight (566.56 g/mol), high purity (≥95%), and established solubility profile in DMSO, DMF, and DCM [1], fits this requirement precisely. Its use eliminates the need for facilities to develop and validate in-house synthesis and QC protocols for this complex ligand-linker conjugate. This reduces overhead, standardizes workflows, and ensures that client projects are initiated with a consistent, high-quality reagent, thereby improving service efficiency and the reproducibility of client data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-PEG5-Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.